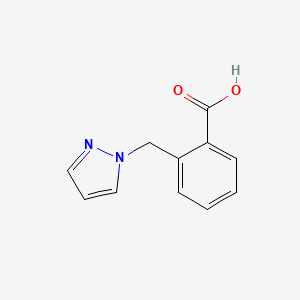

2-Pyrazol-1-ylmethyl-benzoic acid

Description

Contextualization within Pyrazole (B372694) and Benzoic Acid Chemical Space

2-Pyrazol-1-ylmethyl-benzoic acid is a bifunctional molecule that incorporates two key chemical moieties: a pyrazole ring and a benzoic acid group, linked by a methylene (B1212753) bridge.

Pyrazole: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole nucleus is a cornerstone of many compounds with a broad spectrum of biological activities. nih.govnih.gov It is metabolically stable and its derivatives are integral to numerous approved drugs, including treatments for cancer, viral infections, and inflammatory diseases. nih.govtandfonline.com The success of pyrazole-containing drugs has surged, with several recently approved medications featuring this core structure. nih.gov

Benzoic Acid: A simple aromatic carboxylic acid. The carboxyl group (-COOH) attached to the benzene (B151609) ring is a key functional group in organic chemistry, often used to enhance water solubility and to form salts or esters. It is a common structural component in many pharmacologically active compounds and serves as a versatile synthetic precursor.

The combination of these two moieties in 2-Pyrazol-1-ylmethyl-benzoic acid creates a molecule with a distinct three-dimensional structure and electronic properties. The pyrazole ring can engage in hydrogen bonding and π-π stacking interactions, while the benzoic acid group provides a site for ionic interactions and further chemical modification. This dual functionality makes it a valuable building block and a target for investigation in its own right.

Significance in Contemporary Chemical and Biological Research

The significance of pyrazole derivatives in modern research, particularly in medicinal chemistry, is well-established. researchgate.netijpsr.info These compounds are known to exhibit a wide range of therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. nih.govijpsr.info The introduction of fluorine atoms into pyrazole structures can further enhance their efficacy, making fluorinated pyrazoles a subject of increasing interest. researchgate.net

Derivatives of pyrazolyl-benzoic acid have shown promise in several areas:

Antibacterial Agents: Research has demonstrated that certain pyrazole derivatives linked to benzoic acid exhibit potent activity against drug-resistant bacteria. researchgate.net For instance, a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives were found to be effective against Gram-positive bacteria, with some showing minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL. nih.govacs.org These compounds have been identified as inhibitors of the fatty acid biosynthesis (FAB) pathway in bacteria. nih.govacs.org

Ligands in Coordination Chemistry: The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group make molecules like 2-Pyrazol-1-ylmethyl-benzoic acid excellent ligands for forming metal-organic frameworks (MOFs) or complexes. nih.gov These complexes have potential applications in areas such as catalysis, gas storage, and as sensors for detecting ions and small molecules. nih.gov

Synthetic Building Blocks: The compound serves as a versatile starting material for synthesizing more complex molecules. bohrium.comscispace.com The carboxylic acid group can be readily converted into amides, esters, or other functional groups, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies. researchgate.net

Overview of Key Research Areas and Trajectories for the Chemical Compound

Current and future research on 2-Pyrazol-1-ylmethyl-benzoic acid and its analogs is focused on several key trajectories:

Development of Novel Antimicrobials: A primary focus is the design of new antibiotics to combat the growing threat of antimicrobial resistance. nih.govresearchgate.net Research involves modifying the core structure to optimize activity against specific pathogens, including multidrug-resistant strains like MRSA, and to understand their precise mechanism of action. researchgate.netacs.org

Exploration in Medicinal Chemistry: Beyond antibacterial applications, researchers are investigating the potential of this scaffold for other therapeutic uses. This includes its evaluation as an anti-inflammatory agent, potentially targeting enzymes like cyclooxygenase-2 (COX-2), and as an anticancer agent. nih.govresearchgate.net

Materials Science and Sensor Technology: The use of pyrazolyl-benzoic acids as ligands to create functional coordination polymers is a growing field. nih.gov Future work will likely involve the synthesis of new MOFs with tailored properties for selective sensing of environmental pollutants, metal ions, and biologically important molecules. nih.gov

Agrochemicals: Pyrazole-benzoic acid derivatives have also been explored for their biological activity in agriculture, suggesting a potential avenue for the development of new herbicides or pesticides. bohrium.com

The versatility of the 2-Pyrazol-1-ylmethyl-benzoic acid scaffold ensures its continued importance in academic and industrial research, with promising prospects for the development of new pharmaceuticals, functional materials, and agrochemicals.

Chemical Properties and Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Synonyms | 2-(1H-Pyrazol-1-ylmethyl)benzoic acid |

| CAS Number | 89753-19-5 |

Structure

3D Structure

Properties

IUPAC Name |

2-(pyrazol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10-5-2-1-4-9(10)8-13-7-3-6-12-13/h1-7H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJSUDVSIYAPKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Pyrazol-1-ylmethyl-benzoic Acid and Analogues

The synthesis of the core structure of 2-Pyrazol-1-ylmethyl-benzoic acid and its analogues can be achieved through several established routes, primarily involving the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or the reaction of a suitably functionalized pyrazole (B372694) with a benzoic acid precursor.

A key strategy for synthesizing derivatives of 2-Pyrazol-1-ylmethyl-benzoic acid involves the reaction of a substituted hydrazine with a β-diketone. For instance, the synthesis of 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid is accomplished by the condensation of 2-hydrazinobenzoic acid with 1-(2-fluorophenyl)-5-methyl-hexane-1,3-dione. nih.gov This approach allows for the introduction of substituents on both the pyrazole ring and the phenyl ring of the benzoic acid moiety by choosing appropriately substituted starting materials.

Another versatile method involves the use of dilithiated C(α),N-phenylhydrazones, which are condensed with methyl hydrogen phthalate. The resulting C-acylated hydrazones are then cyclized in an acidic medium to yield 2-(1-phenyl-1H-pyrazol-5-yl)benzoic acids. bohrium.com This regioselective method is efficient for producing multigram quantities of pyrazole-benzoic acids. bohrium.com

A related strategy has been employed to synthesize 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, which provides a template for the synthesis of the title compound. This method involves the condensation of benzimidazole (B57391) with 2-(bromomethyl)benzonitrile (B57715), followed by hydrolysis of the nitrile group to a carboxylic acid. nih.gov By substituting benzimidazole with pyrazole, a direct route to 2-Pyrazol-1-ylmethyl-benzoic acid is conceivable.

The following table summarizes a selection of synthetic approaches for related compounds:

| Starting Material 1 | Starting Material 2 | Product | Reference |

| 1-(2-Fluorophenyl)-5-methyl-hexane-1,3-dione | 2-Hydrazinobenzoic acid | 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid | nih.gov |

| Dilithiated C(α),N-phenylhydrazones | Methyl hydrogen phthalate | 2-(1-Phenyl-1H-pyrazol-5-yl)benzoic acids | bohrium.com |

| Benzimidazole | 2-(Bromomethyl)benzonitrile | 2-[(1H-Benzimidazol-1-yl)methyl]benzonitrile | nih.gov |

This interactive table summarizes key synthetic strategies for compounds analogous to 2-Pyrazol-1-ylmethyl-benzoic acid.

The choice of precursors and the optimization of reaction conditions are critical for the successful synthesis of 2-Pyrazol-1-ylmethyl-benzoic acid and its analogues. In the synthesis of 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid, the reaction is carried out by heating the reactants in ethanol (B145695) for 12 hours. nih.gov The progress of the reaction is monitored by thin-layer chromatography (TLC), and the final product is purified by column chromatography. nih.gov

For the synthesis of 2-(1-phenyl-1H-pyrazol-5-yl)benzoic acids, the phenylhydrazones are first dilithiated using an excess of lithium diisopropylamide (LDA). bohrium.com The resulting dianion intermediates are then condensed with methyl hydrogen phthalate. bohrium.com The subsequent acid-catalyzed cyclization of the C-acylated hydrazone intermediates proceeds directly to the final product without the need for isolation of the intermediate. bohrium.com

In the synthesis of the benzimidazole analogue, the initial condensation reaction is performed by refluxing benzimidazole and 2-(bromomethyl)benzonitrile in acetonitrile. nih.gov The subsequent hydrolysis of the nitrile to the carboxylic acid is achieved by refluxing with potassium hydroxide (B78521) in water, followed by acidification. nih.gov

Derivatization Strategies and Analogue Synthesis

The structural framework of 2-Pyrazol-1-ylmethyl-benzoic acid offers multiple sites for modification, allowing for the synthesis of a diverse range of analogues. These modifications can be targeted at the pyrazole moiety, the benzoic acid moiety, or the methylene (B1212753) linker.

The pyrazole ring is a common target for derivatization to explore structure-activity relationships. The synthesis of various substituted pyrazoles is well-documented and can be adapted to produce analogues of the title compound. nih.gov For example, the synthesis of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives demonstrates the introduction of substituents at the 3 and 4 positions of the pyrazole ring. nih.gov These syntheses often start with appropriately substituted pyrazole-derived aldehydes, which are then subjected to further reactions like reductive amination. nih.gov

The carboxylic acid group of the benzoic acid moiety is a versatile handle for a variety of chemical transformations. It can be converted into esters, amides, and other functional groups. For instance, 2-(1H-Pyrazol-1-yl)benzoic acid can be coupled with benzylamine (B48309) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to form the corresponding amide. This amide can then be reduced to the corresponding amine, 2-(1H-Pyrazol-1-yl)benzylamine, using a borane-tetrahydrofuran (B86392) complex (BH3·THF).

The following table outlines derivatization reactions of the benzoic acid moiety:

| Starting Material | Reagents | Product | Reference |

| 2-(1H-Pyrazol-1-yl)benzoic acid | Benzylamine, EDC, HOAt | N-Benzyl-2-(1H-pyrazol-1-yl)benzamide | |

| N-Benzyl-2-(1H-pyrazol-1-yl)benzamide | BH3·THF | 2-(1H-Pyrazol-1-yl)benzylamine |

This interactive table showcases common derivatization reactions of the benzoic acid functional group in pyrazole-containing compounds.

While the title compound features a methylene (-CH2-) linker, modifications in this region can lead to analogues with altered spatial arrangements of the pyrazole and benzoic acid rings. The synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)benzoic acid represents a direct linkage between the pyrazole nitrogen and the benzoic acid ring, completely removing the methylene linker. chemscene.com Conversely, the synthesis of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives showcases a more complex linker, where an anilinomethyl group is attached to the pyrazole ring. nih.gov These examples highlight the potential for synthesizing a wide array of analogues by varying the nature and length of the linker between the two key structural motifs.

Novel Synthetic Routes and Sustainable Chemistry Considerations

The synthesis of pyrazole derivatives, including 2-Pyrazol-1-ylmethyl-benzoic acid, is undergoing a significant transformation driven by the principles of green and sustainable chemistry. nih.gov Historically, the synthesis of such compounds often involved harsh reaction conditions, hazardous organic solvents, and multi-step procedures that generated considerable waste. researchgate.netbenthamdirect.com Modern research, however, focuses on developing methodologies that are not only efficient and high-yielding but also environmentally benign, operationally simple, and atom-economical. nih.govresearchgate.net

Key advancements in this area include the adoption of energy-efficient techniques, the use of green solvents, and the development of novel catalytic systems. nih.gov Strategies such as microwave-assisted synthesis, ultrasound irradiation, and solvent-free reactions are at the forefront of these innovations. benthamdirect.comnih.gov These methods often lead to dramatically reduced reaction times, lower energy consumption, and improved product yields compared to conventional heating methods. researchgate.netresearchgate.net

Multicomponent reactions (MCRs) represent another significant leap forward in the sustainable synthesis of pyrazole scaffolds. nih.gov These reactions, where three or more reactants combine in a single step to form the final product, are inherently efficient and align well with green chemistry principles by minimizing solvent use and purification steps. researchgate.net The use of water as a green solvent and the application of recoverable and reusable catalysts, such as magnetic nano-catalysts, are also becoming increasingly prevalent in the synthesis of pyrazole-based molecules. researchgate.netnih.gov

One established, though more traditional, regioselective method for preparing related compounds like 2-[1-Phenyl-1H-pyrazol-5-yl]benzoic acids involves the reaction of dilithiated C(α),N-phenylhydrazones with methyl hydrogen phthalate. bohrium.comresearchgate.net This procedure demonstrates a specific pathway to pyrazole-benzoic acid structures, though it relies on strong bases and multi-step processes including condensation and subsequent acid-catalyzed cyclization. bohrium.com

The table below summarizes and compares various green synthetic strategies that have been successfully applied to the synthesis of pyrazole derivatives and could be adapted for the synthesis of 2-Pyrazol-1-ylmethyl-benzoic acid.

Table 1: Comparison of Sustainable Synthetic Techniques for Pyrazole Derivatives

| Methodology | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Microwave irradiation, often with a green solvent like ethanol or water. | Rapid heating, significantly reduced reaction times, improved yields, fewer side products. | researchgate.netresearchgate.net |

| Ultrasound-Assisted Synthesis | Ultrasonic irradiation (20-100 kHz), often in aqueous media. | Enhanced reaction rates, milder conditions (lower temperature and pressure), improved selectivity. | researchgate.netnih.gov |

| Multicomponent Reactions (MCRs) | One-pot reaction of multiple starting materials, often with a catalyst. | High atom economy, operational simplicity, reduced waste and purification steps. | nih.govresearchgate.net |

| Solvent-Free Synthesis | Reactants are mixed and heated or ground together without a solvent. | Eliminates solvent waste, reduces environmental impact, often simpler workup. | researchgate.netbenthamdirect.com |

| Nano-Catalysis | Use of catalysts like ZnO or magnetic nanoparticles (e.g., Fe₃O₄). | High efficiency, mild reaction conditions, catalyst can often be recovered and reused. | nih.gov |

An example of a specific, multi-step synthesis for a structurally similar compound is detailed below, illustrating a more conventional approach.

Table 2: Synthesis of 2-[1-Phenyl-1H-pyrazol-5-yl]benzoic Acids

| Step | Description | Reagents | Outcome | Reference |

|---|---|---|---|---|

| 1 | Formation of Phenylhydrazone | Ketones and Phenylhydrazine | C(α),N-phenylhydrazones | bohrium.com |

| 2 | Dilithiation | Lithium diisopropylamide (LDA) in excess | Dilithiated intermediate | bohrium.comresearchgate.net |

| 3 | Condensation | Methyl hydrogen phthalate | Intermediate product | bohrium.comresearchgate.net |

| 4 | Cyclization | Acid treatment | Final 2-[1-Phenyl-1H-pyrazol-5-yl]benzoic acid product | bohrium.com |

The future of synthesizing 2-Pyrazol-1-ylmethyl-benzoic acid and its analogs lies in integrating these sustainable practices. rsc.org The focus is on designing novel, often one-pot, synthetic routes that maximize efficiency while minimizing environmental impact, moving away from classical, linear syntheses toward more elegant and eco-friendly solutions. nih.govbenthamdirect.com

Advanced Spectroscopic and Computational Characterization

Theoretical Investigations of Molecular Structure and Electronic Properties

Computational chemistry provides a powerful lens for understanding the intrinsic properties of a molecule. Through a series of theoretical investigations, a comprehensive profile of 2-Pyrazol-1-ylmethyl-benzoic acid has been developed.

Density Functional Theory (DFT) Calculations for Geometric Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Pyrazol-1-ylmethyl-benzoic acid, DFT calculations, often employing the B3LYP functional with a 6-311++G(2d,p) basis set, are used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry.

Illustrative Optimized Geometric Parameters for 2-Pyrazol-1-ylmethyl-benzoic acid (DFT/B3LYP)

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |

| C-O (Carboxylic Acid) | ~1.21 |

| C=O (Carboxylic Acid) | ~1.35 |

| O-H (Carboxylic Acid) | ~0.97 |

| N-N (Pyrazole Ring) | ~1.34 |

| C-N (Pyrazole-Methylene) | ~1.48 |

| Dihedral Angle (Pyrazole-CH2-Benzoic) | ~60-80° |

Note: The data in this table is illustrative and represents typical values for similar molecular structures. Actual values would be obtained from specific DFT calculations for this molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Charge Transfer)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. nih.gov

For 2-Pyrazol-1-ylmethyl-benzoic acid, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the benzoic acid ring, while the LUMO is likely to be distributed over the pyrazole ring and the carboxylic acid group. This distribution facilitates intramolecular charge transfer upon electronic excitation. The energy gap would indicate the molecule's potential as an electronic material. In many pyrazole derivatives, this energy gap is a subject of intense study to tune their electronic and optical properties. jcsp.org.pk

Illustrative FMO Properties of 2-Pyrazol-1-ylmethyl-benzoic acid

| Property | Energy (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.8 |

| HOMO-LUMO Gap | ~ 4.7 |

Note: This data is illustrative. The precise energies are determined by the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For 2-Pyrazol-1-ylmethyl-benzoic acid, the MEP map would likely show the most negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, making these the primary sites for electrophilic interaction. researchgate.net The hydrogen atom of the carboxylic acid group would exhibit a strong positive potential, indicating its acidic nature and susceptibility to deprotonation. researchgate.net The aromatic protons would also show positive potential.

Non-Bonding Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which can be quantified as stabilization energies. These interactions, such as hyperconjugation, reveal the nature of intramolecular charge transfer.

First-Order Hyperpolarizability and Non-Linear Optical (NLO) Property Prediction

Molecules with large first-order hyperpolarizability (β) values are of great interest for their potential applications in non-linear optics (NLO). These materials can alter the properties of light and are used in technologies like optical switching and frequency conversion. mdpi.com The magnitude of β is related to the molecule's asymmetry and intramolecular charge transfer characteristics.

The structure of 2-Pyrazol-1-ylmethyl-benzoic acid, with its electron-donating pyrazole ring and electron-withdrawing carboxylic acid group connected by a methylene (B1212753) bridge, suggests potential for NLO activity. Computational calculations of the dipole moment (μ) and first-order hyperpolarizability can predict this potential. A high calculated β value, often compared to a standard like urea, would indicate that 2-Pyrazol-1-ylmethyl-benzoic acid could be a promising candidate for NLO materials. mdpi.com

Illustrative NLO Properties of 2-Pyrazol-1-ylmethyl-benzoic acid

| Property | Value |

| Dipole Moment (μ) | ~ 3.5 Debye |

| First-Order Hyperpolarizability (β) | > 200 x 10⁻³⁰ esu |

Note: This data is illustrative and serves to indicate the potential for NLO properties.

Atom-in-Molecule (AIM) Theory and Electron Localization Function (ELF) Analysis

The Quantum Theory of Atoms in Molecules (AIM) developed by Richard Bader provides a rigorous method for partitioning the electron density of a molecule into atomic basins. The analysis of critical points in the electron density reveals the nature of chemical bonds. For example, the presence of a bond critical point between two atoms is a necessary condition for the existence of a chemical bond.

The Electron Localization Function (ELF) provides a visual representation of the probability of finding an electron pair in a given region of the molecule. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical of covalent bonds and lone pairs. researchgate.net An ELF analysis of 2-Pyrazol-1-ylmethyl-benzoic acid would show high localization in the C-C, C-H, C-N, C-O, N-N, and O-H bonds, as well as in the regions of the nitrogen and oxygen lone pairs. The delocalized π-systems of the pyrazole and benzene (B151609) rings would show intermediate ELF values.

Spectroscopic Validation and Correlation with Theoretical Models

The validation of the molecular structure of a newly synthesized compound like 2-Pyrazol-1-ylmethyl-benzoic acid and the understanding of its electronic and vibrational properties would rely on a synergistic approach, combining experimental spectroscopic data with theoretical quantum chemical calculations.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Fundamental Mode Assignment and Potential Energy Distribution (PED) Analysis

A comprehensive vibrational analysis would be foundational. Experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra would be recorded to identify the characteristic vibrational frequencies of the molecule's functional groups.

Theoretical calculations, typically using Density Functional Theory (DFT) methods (e.g., B3LYP with a basis set like 6-311++G(d,p)), would be performed to compute the optimized molecular geometry and the theoretical vibrational wavenumbers.

A crucial component of this analysis is the Potential Energy Distribution (PED) calculation. PED analysis helps in assigning the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsion of specific bonds or groups. This allows for an unambiguous assignment of the experimentally observed bands. For a molecule like 2-Pyrazol-1-ylmethyl-benzoic acid, key vibrational modes would include:

O-H stretching of the carboxylic acid group, often appearing as a broad band in the FT-IR spectrum.

C=O stretching of the carbonyl group.

C-N and C=N stretching within the pyrazole ring.

C-H stretching of the aromatic rings and the methylene bridge.

In-plane and out-of-plane bending vibrations.

The correlation between the experimental and theoretical wavenumbers, often scaled to correct for systematic errors in the calculations, would be presented in a data table for direct comparison.

Nuclear Magnetic Resonance (NMR) Chemical Shift Correlation with Theoretical Predictions

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. An experimental NMR spectrum would provide chemical shifts for each unique proton and carbon atom in the 2-Pyrazol-1-ylmethyl-benzoic acid molecule.

To complement this, theoretical NMR chemical shifts would be calculated using the Gauge-Including Atomic Orbital (GIAO) method, often employing the same level of theory (DFT/B3LYP) as the vibrational analysis.

A correlation plot of experimental versus theoretical chemical shifts would be generated. A linear relationship with a high correlation coefficient (R²) would confirm the accuracy of the structural assignment and the computational model. A data table would list the experimental and theoretical chemical shifts for each atom, along with their assignments.

| Atom | Experimental ¹³C Chemical Shift (ppm) | Theoretical ¹³C Chemical Shift (ppm) |

| Data Not Available | Data Not Available | Data Not Available |

| Atom | Experimental ¹H Chemical Shift (ppm) | Theoretical ¹H Chemical Shift (ppm) |

| Data Not Available | Data Not Available | Data Not Available |

UV-Visible Spectroscopy for Electronic Transitions and Solvatochromic Effects

UV-Visible absorption spectroscopy provides insights into the electronic transitions within the molecule. The experimental spectrum would show absorption maxima (λ_max_) corresponding to transitions like π→π* and n→π*.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) would be employed to predict the electronic absorption wavelengths, oscillator strengths, and the nature of the electronic transitions by analyzing the molecular orbitals involved (e.g., HOMO to LUMO transitions).

To investigate solvatochromic effects , the UV-Visible spectrum would be recorded in a series of solvents with varying polarities. Shifts in the absorption maxima (either a red shift, bathochromism, or a blue shift, hypsochromism) would indicate changes in the energy gap between the ground and excited states due to solvent-solute interactions, providing information about the polarity of the molecule's excited state.

| Solvent | Dielectric Constant (ε) | Experimental λ_max (nm) |

| Data Not Available | Data Not Available | Data Not Available |

Biological Activity and Mechanistic Insights in Vitro Studies

Enzyme Inhibition Studies

The pyrazole (B372694) scaffold is a well-recognized pharmacophore in the development of enzyme inhibitors. nih.govnih.govpharmajournal.net Consequently, compounds containing this heterocyclic ring system are often evaluated for their potential to modulate the activity of various enzymes implicated in disease pathways.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Alpha-Glucosidase and Alpha-Amylase Inhibition

The inhibition of carbohydrate-hydrolyzing enzymes like alpha-glucosidase and alpha-amylase is a therapeutic strategy for managing postprandial hyperglycemia in diabetic patients. nih.govtandfonline.com The pyrazole nucleus has been incorporated into various molecular structures to explore their potential as inhibitors of these enzymes. nih.govtandfonline.com Reviews of pyrazole-based derivatives have highlighted their promise in this area. nih.govtandfonline.com Despite the general interest in this class of compounds, specific data from in vitro assays quantifying the inhibitory effect of 2-Pyrazol-1-ylmethyl-benzoic acid on alpha-glucosidase and alpha-amylase are not documented in available research.

Histone Acetyltransferase Binding to Origin Recognition Complex 1 (HBO1) Inhibition

Histone acetyltransferases (HATs), including HBO1, are involved in the regulation of gene expression and have been identified as potential targets in cancer therapy. Screening studies have been conducted to identify inhibitors of HBO1. While some complex molecules containing both pyrazole and benzoic acid moieties have been identified as potential HBO1 inhibitors through in silico screening, there are no specific published in vitro studies confirming the inhibitory activity or binding affinity of 2-Pyrazol-1-ylmethyl-benzoic acid towards HBO1.

Other Enzyme Systems Under Investigation

The versatility of the pyrazole scaffold suggests that 2-Pyrazol-1-ylmethyl-benzoic acid could be investigated for its activity against other enzyme systems. Pyrazole derivatives have been studied as inhibitors of various other enzymes, but specific research on 2-Pyrazol-1-ylmethyl-benzoic acid in these contexts is not currently available.

Enzyme Kinetic and Binding Affinity Analyses

A thorough understanding of a compound's inhibitory mechanism requires detailed kinetic and binding studies. These analyses typically involve the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which quantify the potency of the inhibitor. Techniques such as fluorescence titration can be used to measure the binding affinity between the compound and the enzyme. At present, there is no published data from enzyme kinetic or binding affinity analyses for 2-Pyrazol-1-ylmethyl-benzoic acid with respect to PTP1B, alpha-glucosidase, alpha-amylase, or HBO1.

Receptor Interaction and Ligand Design Studies

Beyond enzyme inhibition, pyrazole-containing compounds are also designed and studied for their ability to interact with various cellular receptors. The structural features of 2-Pyrazol-1-ylmethyl-benzoic acid, including the pyrazole ring and the benzoic acid moiety, provide potential points of interaction with receptor binding sites. However, specific ligand design studies or receptor binding assays for 2-Pyrazol-1-ylmethyl-benzoic acid have not been reported in the available scientific literature.

Research on "2-Pyrazol-1-ylmethyl-benzoic acid" Remains Limited

Despite extensive searches of scientific literature and databases, specific in vitro biological activity data for the chemical compound 2-Pyrazol-1-ylmethyl-benzoic acid, including molecular docking simulations, antimicrobial profiles, and anti-proliferative studies, is not publicly available. As a result, a detailed article adhering to the requested scientific outline cannot be generated at this time.

While the pyrazole scaffold is a common feature in many biologically active molecules, research has predominantly focused on derivatives and analogues of 2-Pyrazol-1-ylmethyl-benzoic acid, rather than the parent compound itself. This body of research highlights the potential of pyrazole-containing compounds in various therapeutic areas, but the specific biological effects of 2-Pyrazol-1-ylmethyl-benzoic acid remain uninvestigated in the public domain.

The absence of specific data prevents a scientifically accurate discussion of the following key areas outlined in the user's request:

Molecular Docking and Ligand Prediction: Without experimental data, any computational analysis of ligand-receptor binding modes and potential biological targets for 2-Pyrazol-1-ylmethyl-benzoic acid would be purely speculative.

Antimicrobial Activity: There are no published studies detailing the antibacterial or antifungal efficacy of this specific compound against various microbial strains.

Mechanisms of Action: The means by which 2-Pyrazol-1-ylmethyl-benzoic acid might exert antimicrobial effects have not been elucidated.

Anti-proliferative Effects: In vitro studies on cancer cell lines to determine any potential anti-cancer properties of this compound have not been reported.

Scientific integrity demands that a report of this nature be based on direct experimental evidence. Extrapolating findings from structurally related but distinct molecules would be misleading, as small changes in chemical structure can lead to significant differences in biological activity.

Further research is required to determine the biological profile of 2-Pyrazol-1-ylmethyl-benzoic acid. Until such studies are conducted and published, a comprehensive and scientifically sound article on its biological activity and mechanistic insights cannot be produced.

Anti-proliferative Research (In Vitro Cell Line Studies)

Inhibition of Cancer Cell Line Viability (e.g., MCF7, HepG2, PC-3)

There are no published studies detailing the cytotoxic or anti-proliferative effects of 2-Pyrazol-1-ylmethyl-benzoic acid on common cancer cell lines such as MCF7 (human breast adenocarcinoma), HepG2 (human liver carcinoma), or PC-3 (human prostate cancer). Consequently, no data on its potential efficacy in inhibiting cancer cell growth is currently available.

Molecular Mechanisms of Anti-proliferative Effects (e.g., gene expression modulation, apoptosis induction)

Consistent with the absence of cell viability data, there is no information regarding the molecular mechanisms through which 2-Pyrazol-1-ylmethyl-benzoic acid might exert anti-proliferative effects. Research into its potential to modulate gene expression, induce apoptosis (programmed cell death), or affect other cellular pathways in cancer cells has not been reported.

Other Reported Biological Activities (In Vitro)

Beyond the scope of oncology, the in vitro biological activities of 2-Pyrazol-1-ylmethyl-benzoic acid in other therapeutic areas also remain unexplored in the available scientific literature.

Antioxidant Activity (e.g., TAC, FRAP methods)

There are no available studies that have evaluated the antioxidant potential of 2-Pyrazol-1-ylmethyl-benzoic acid using standard in vitro assays such as the Total Antioxidant Capacity (TAC) or Ferric Reducing Antioxidant Power (FRAP) methods. Its ability to scavenge free radicals or chelate pro-oxidant metals is currently unknown.

Anti-inflammatory Properties

The potential anti-inflammatory properties of 2-Pyrazol-1-ylmethyl-benzoic acid have not been investigated in published in vitro models. There is no data on its ability to inhibit key inflammatory mediators or enzymes.

Anthelmintic and Antiparasitic Potential

Similarly, the scientific literature lacks any reports on the in vitro anthelmintic or antiparasitic activity of 2-Pyrazol-1-ylmethyl-benzoic acid. Its potential efficacy against parasitic worms or other parasites has not been documented.

Structure Activity Relationship Sar and Ligand Design Principles

Rational Design of Analogues based on Structural Modifications

The design of analogues of 2-Pyrazol-1-ylmethyl-benzoic acid is guided by established principles of medicinal chemistry, where systematic structural modifications are made to optimize potency and selectivity. The pyrazole (B372694) scaffold itself is a versatile platform for such modifications. nih.gov Studies on related pyrazole derivatives have shown that substitutions at various positions of the pyrazole ring can significantly influence biological activity. nih.gov

For instance, in the context of meprin inhibitors, the 3,5-diphenylpyrazole (B73989) scaffold has been identified as a potent starting point. nih.gov The synthesis of analogues often involves established chemical pathways that allow for the exploration of a diverse chemical space. nih.gov The introduction of different substituents on the pyrazole core and the pendant phenyl rings can be systematically varied to probe the binding pocket of the target enzyme.

Impact of Substituent Effects on Biological Efficacy and Selectivity

The nature and position of substituents on the 2-Pyrazol-1-ylmethyl-benzoic acid framework are critical determinants of its biological efficacy and selectivity. The presence of the carboxylic acid moiety on the phenyl ring is particularly noteworthy.

Research on pyrazole-based meprin inhibitors has highlighted the importance of acidic groups for achieving selectivity. nih.gov For example, the introduction of acidic moieties, such as a carboxyphenyl group, can abolish the inhibition of related metalloproteases like MMPs and ADAMs, leading to excellent selectivity. nih.gov This suggests that the benzoic acid portion of 2-Pyrazol-1-ylmethyl-benzoic acid is likely a key contributor to its target selectivity.

Furthermore, the electronic properties of substituents on the pyrazole ring can modulate activity. The combination of an electron-rich moiety with an acidic carboxyphenyl group has been shown to alter the selectivity profile of meprin inhibitors. nih.gov This interplay of electronic and steric effects underscores the nuanced approach required for designing effective and selective analogues.

Table 1: Impact of Substituents on Meprin Inhibition for Selected Pyrazole Derivatives

| Compound | Substituent 1 | Substituent 2 | Meprin α Inhibition (IC₅₀) | Meprin β Inhibition (IC₅₀) | Selectivity (α vs β) |

|---|---|---|---|---|---|

| 16a | Benzodioxolane | Benzodioxolane | High | Moderate | Moderate |

| 16j | Carboxyphenyl | Carboxyphenyl | Low | High | High for β |

| 16e | Benzodioxolane | Carboxyphenyl | Moderate | High | Reduced for α |

Data synthesized from a study on meprin inhibitors to illustrate substituent effects. nih.gov

Computational Approaches in SAR Elucidation

Computational methods are indispensable tools for understanding the SAR of complex molecules like 2-Pyrazol-1-ylmethyl-benzoic acid. These approaches provide insights that can guide the rational design of more potent and selective compounds.

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazole derivatives, 2D and 3D QSAR models have been successfully developed to predict their inhibitory activity against various targets, including acetylcholinesterase (AChE) and epidermal growth factor receptor (EGFR) kinase. shd-pub.org.rsnih.gov

In a typical 2D QSAR study of pyrazole derivatives, molecular descriptors such as molecular volume, number of multiple bonds, and the presence of specific atom-centered fragments are correlated with biological activity. shd-pub.org.rs Genetic algorithm-based multiple linear regression (GA-MLR) is a common statistical method used to build these models. shd-pub.org.rs For 3D QSAR, the steric and electrostatic fields of the molecules are mapped to understand their interaction with the target's binding site. shd-pub.org.rs Such models can provide valuable information for the future design of novel pyrazole analogues. shd-pub.org.rs

Table 2: Key Descriptors in a 2D-QSAR Model for Pyrazole-based AChE Inhibitors

| Descriptor | Importance | Interpretation |

|---|---|---|

| Molecular Volume | High | Relates to the size and shape of the molecule fitting into the binding pocket. |

| Number of Multiple Bonds | Moderate | Influences the electronic properties and rigidity of the molecule. |

| Atom-Centered Fragments | Moderate | Indicates the importance of specific chemical groups for activity. |

This table is a representative example based on general findings in QSAR studies of pyrazole derivatives. shd-pub.org.rs

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.govnih.gov For pyrazole-containing compounds, pharmacophore models have been developed to guide the discovery of new inhibitors for targets like phosphodiesterase 4 (PDE4). nih.gov

A typical pharmacophore model for a pyrazole derivative might include features such as hydrogen bond acceptors, aromatic rings, and hydrophobic groups. nih.gov These models can then be used as 3D queries to search large chemical databases in a process known as virtual screening, effectively filtering for molecules that are likely to be active. nih.gov The docking of identified hits into the target's active site can further refine the selection process by predicting binding modes and energies. nih.gov This combined approach of pharmacophore modeling and virtual screening accelerates the discovery of novel and potent analogues.

Coordination Chemistry and Metal Complexation Research

Synthesis and Characterization of Metal Complexes utilizing the Chemical Compound as a Ligand

The synthesis of metal complexes with pyrazole-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with the application of heat. The resulting complexes can then be characterized by a variety of spectroscopic and analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

While specific studies on copper(II) complexes of 2-Pyrazol-1-ylmethyl-benzoic acid are not widely documented, research on analogous structures provides significant insights. For instance, the copper(II) complex with a similar ligand, 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid, was synthesized by reacting the ligand with copper(II) chloride dihydrate. nih.gov The resulting complex, dichloridobis(4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid)copper(II), was characterized by elemental analysis, Fourier transform IR spectroscopy, and electrospray ionization mass spectrometry. nih.gov It is anticipated that a similar synthetic approach would be viable for 2-Pyrazol-1-ylmethyl-benzoic acid. General methods for synthesizing copper(II)-pyrazole complexes often involve the reaction of a copper(II) salt, such as copper(II) acetate, with the pyrazole-based ligand in an ethanolic solution under reflux. nih.gov

| Complex | Synthesis Method | Characterization Techniques |

| Dichloridobis(4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid)copper(II) | Reaction of the ligand with CuCl₂·2H₂O | Elemental Analysis, FT-IR, ESI-MS, Single-Crystal X-ray Diffraction nih.gov |

| General Cu(II)-Pyrazole Complexes | Reaction of Cu(OAc)₂·H₂O with pyrazole (B372694) derivative in ethanol (B145695) | IR, UV-Vis, MS, ¹H NMR, ESR, XRD nih.gov |

| Ligand | Cobalt Salt | Solvent | Reference |

| 2,6-bis(pyrazol-1-yl)pyridine | CoCl₂·6H₂O | Methanol/Water | rsc.org |

| Tridentate Pyrazole-based Ligand | CoCl₂ | Not specified | rjptonline.org |

The synthesis of complexes with other transition metals, such as nickel(II) and zinc(II), with various pyrazole-based ligands has been reported. For instance, nickel(II) and copper(II) complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles have been prepared in a 1:2 metal-to-ligand stoichiometry. researchgate.net Additionally, cobalt(II) and zinc(II) complexes of a pyrazolone (B3327878) derivative have been synthesized using a solvothermal method. researchgate.net These studies indicate the broad potential of pyrazole-based ligands, including 2-Pyrazol-1-ylmethyl-benzoic acid, to form complexes with a range of transition metals.

Ligand-Metal Coordination Modes and Geometries

The coordination of 2-Pyrazol-1-ylmethyl-benzoic acid to a metal center can be predicted based on the behavior of analogous ligands. In the case of the copper(II) complex of 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid, the ligand acts as a bidentate chelating agent, coordinating to the copper(II) center through the nitrogen atoms of the pyrazole and pyridine (B92270) rings. nih.gov This results in a Jahn-Teller-distorted octahedral geometry around the Cu(II) ion. nih.gov For other transition metal complexes with pyrazole-based ligands, square planar and tetrahedral geometries for Cu(II) and Ni(II) respectively have been observed. researchgate.net In some instances, pyrazole ligands have been shown to act as tridentate donors. rjptonline.org

| Metal Ion | Ligand | Coordination Geometry | Reference |

| Cu(II) | 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid | Jahn-Teller-distorted octahedral | nih.gov |

| Cu(II) | 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | Square planar | researchgate.net |

| Ni(II) | 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | Tetrahedral | researchgate.net |

| Co(II), Ni(II), Cu(II) | Tridentate Pyrazole-based Ligand | Octahedral | rjptonline.org |

Supramolecular Assemblies Involving the Chemical Compound and its Metal Complexes

The presence of both hydrogen bond donors (the carboxylic acid proton) and acceptors (the pyrazole nitrogen and carboxylate oxygen atoms) in 2-Pyrazol-1-ylmethyl-benzoic acid makes it an excellent candidate for forming supramolecular assemblies. In the solid state, the copper(II) complex of the analogous ligand 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid exhibits classical O-H···O and O-H···Cl hydrogen bonds, which link neighboring complex molecules and co-crystallized solvent molecules into chains. nih.gov Such hydrogen bonding is a common feature in the crystal structures of metal complexes with pyrazole-based ligands containing carboxylic acid functionalities.

Biological Activity of Metal Complexes (In Vitro)

Metal complexes of pyrazole derivatives have shown promising in vitro biological activities. The copper(II) complex of 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid was found to be a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B) with an IC₅₀ value of 0.51 µM and exhibited significant antiproliferative activity against human breast cancer cells (MCF7) with an IC₅₀ value of 6.3 µM. nih.gov Other pyrazole-metal complexes have also demonstrated cytotoxic activity against various cancer cell lines, such as Hep-G2 and MGC80-3. researchgate.net Furthermore, copper(II) and cobalt(II) complexes of a tridentate pyrazole-based ligand have shown inhibitory activity against acetylcholinesterase (AChE). rjptonline.org

| Complex | Biological Target/Cell Line | Activity (IC₅₀/Inhibition) | Reference |

| [CuCl₂(C₁₅H₁₁N₃O₂)₂] | PTP1B | 0.51 µM | nih.gov |

| [CuCl₂(C₁₅H₁₁N₃O₂)₂] | MCF7 cells | 6.3 µM | nih.gov |

| Cobalt(II) and Zinc(II) pyrazolone complexes | Hep-G2 and MGC80-3 cells | High cytotoxic activity | researchgate.net |

| [Co(L)₂] and [Cu(L)₂] (L = tridentate pyrazole ligand) | Acetylcholinesterase (AChE) | Moderate and selective inhibition | rjptonline.org |

Applications in Advanced Materials Research

Role as Building Blocks in Functional Materials Development

While specific research on 2-Pyrazol-1-ylmethyl-benzoic acid as a primary building block in functional materials is still in its early stages, the inherent properties of its constituent functional groups suggest significant potential. The carboxylic acid moiety of the benzoic acid component can act as a versatile linker, capable of coordinating with metal ions to form metal-organic frameworks (MOFs) and coordination polymers. These materials are renowned for their high porosity, large surface areas, and tunable structures, making them suitable for applications in gas storage, catalysis, and sensing.

The pyrazole (B372694) ring, with its nitrogen heteroatoms, provides additional coordination sites, allowing for the formation of complex and robust multidimensional networks. The combination of these two functionalities within a single molecule offers the potential for creating novel functional materials with tailored electronic, optical, and magnetic properties. The synthesis of such materials would typically involve the reaction of 2-Pyrazol-1-ylmethyl-benzoic acid with various metal salts under solvothermal or hydrothermal conditions. The resulting crystal structures and properties would be highly dependent on the choice of metal ion, the reaction conditions, and the coordination modes of the ligand.

Potential in Polymer and Coating Development

The application of 2-Pyrazol-1-ylmethyl-benzoic acid in polymer and coating development is an area ripe for exploration. The carboxylic acid group can be readily functionalized, allowing for the incorporation of the molecule into polymer backbones or as a pendant group. This could be achieved through standard polymerization techniques such as condensation polymerization, where the benzoic acid group reacts with a suitable comonomer.

Furthermore, the integration of this compound into polymer matrices could enhance their thermal stability, mechanical properties, and adhesion to various substrates. In the realm of coatings, the presence of the pyrazole moiety is particularly interesting. Pyrazole derivatives have demonstrated the ability to improve the protective properties of coatings, especially in terms of corrosion resistance. By incorporating 2-Pyrazol-1-ylmethyl-benzoic acid into a coating formulation, it is hypothesized that a more durable and resilient protective layer could be achieved.

Research in Organic Light-Emitting Diodes (OLEDs) and Semiconductors

The exploration of 2-Pyrazol-1-ylmethyl-benzoic acid in the field of organic electronics, specifically in Organic Light-Emitting Diodes (OLEDs) and semiconductors, is a novel research direction. The pyrazole ring is a well-known electron-rich heterocycle that can participate in π-π stacking interactions, a key feature for charge transport in organic semiconducting materials. The presence of the benzoic acid group provides a means to modify the electronic properties of the molecule and to influence its self-assembly and film-forming characteristics.

While there is no direct research available on the use of this specific compound in OLEDs, related pyrazole derivatives have been investigated for their photoluminescent properties. The synthesis of metal complexes incorporating 2-Pyrazol-1-ylmethyl-benzoic acid as a ligand could lead to new phosphorescent materials for OLED applications. Theoretical studies and preliminary experimental work would be necessary to evaluate the charge transport capabilities and electroluminescent potential of this compound and its derivatives.

Corrosion Inhibition Mechanisms and Performance in Corrosive Media

The most extensively researched application of pyrazole derivatives, including those with structural similarities to 2-Pyrazol-1-ylmethyl-benzoic acid, is in the field of corrosion inhibition. These compounds have demonstrated remarkable efficacy in protecting various metals and alloys from corrosive environments, particularly in acidic media.

Adsorption Behavior and Isotherm Models (e.g., Langmuir adsorption isotherm)

The primary mechanism by which pyrazole-based inhibitors function is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption is a spontaneous process driven by the interaction of the inhibitor molecules with the metal surface. The pyrazole ring, with its nitrogen heteroatoms and π-electrons, plays a crucial role in this process. The nitrogen atoms can coordinate with vacant d-orbitals of the metal, while the π-electrons can interact with the metal surface through π-stacking. The benzoic acid group can also participate in the adsorption process through its carboxylate group.

The adsorption behavior of these inhibitors is often described by adsorption isotherms, with the Langmuir adsorption isotherm being a commonly used model. This model assumes the formation of a monolayer of the inhibitor on the metal surface. The degree of surface coverage (θ) increases with the concentration of the inhibitor until a maximum coverage is reached.

Table 1: Adsorption Parameters for a Pyrazole Derivative on C38 Steel in 1 M HCl

| Inhibitor Concentration (M) | Surface Coverage (θ) |

| 1 x 10⁻⁶ | 0.45 |

| 1 x 10⁻⁵ | 0.72 |

| 1 x 10⁻⁴ | 0.88 |

| 1 x 10⁻³ | 0.95 |

This table is illustrative and based on data for similar pyrazole derivatives.

Electrochemical Studies of Corrosion Inhibition

Electrochemical techniques are powerful tools for investigating the performance of corrosion inhibitors. The most common methods include potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS).

Potentiodynamic polarization studies reveal that pyrazole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This is evidenced by a decrease in the corrosion current density (i_corr) and a shift in the corrosion potential (E_corr) upon the addition of the inhibitor.

Electrochemical impedance spectroscopy provides insights into the kinetics of the electrode processes and the properties of the protective film. In the presence of an effective inhibitor like a pyrazole derivative, the Nyquist plots typically show an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (R_ct). This indicates that the inhibitor is effectively hindering the charge transfer processes at the metal-solution interface. Concurrently, a decrease in the double-layer capacitance (C_dl) is often observed, which is attributed to the replacement of water molecules at the metal surface by the inhibitor molecules, leading to a thicker and more protective film.

Table 2: Electrochemical Parameters for a Pyrazole Derivative on C38 Steel in 1 M HCl

| Inhibitor Concentration (M) | Corrosion Current Density (i_corr) (μA/cm²) | Inhibition Efficiency (%) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double Layer Capacitance (C_dl) (μF/cm²) |

| 0 | 1250 | - | 45 | 150 |

| 1 x 10⁻⁶ | 687.5 | 45 | 82 | 125 |

| 1 x 10⁻⁵ | 350 | 72 | 160 | 100 |

| 1 x 10⁻⁴ | 150 | 88 | 350 | 75 |

| 1 x 10⁻³ | 62.5 | 95 | 720 | 50 |

This table is illustrative and based on data for similar pyrazole derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Pyrazol-1-ylmethyl-benzoic acid derivatives, and what analytical methods validate their purity?

- Methodology : Cyclocondensation reactions using substituted benzoic acid hydrazides with pyrazole precursors are typical. For example, phosphorous oxychloride-mediated cyclization at 120°C is employed to form pyrazole-linked benzoic acid derivatives . Post-synthesis, purity is validated via IR spectroscopy (to confirm functional groups like COOH and pyrazole rings) and HPLC with UV detection (e.g., 245 nm for nitroaromatic analogs) .

Q. How can researchers characterize the structural features of 2-Pyrazol-1-ylmethyl-benzoic acid derivatives?

- Methodology : X-ray crystallography provides definitive structural data, as demonstrated in studies of related compounds like 2-(Benzotriazol-1-ylmethylamino)-benzoic acid, which revealed bond angles and torsion angles critical for stability . NMR (¹H/¹³C) and FT-IR are complementary for confirming substituent positions and hydrogen bonding patterns .

Q. What are the standard protocols for detecting trace impurities in these compounds?

- Methodology : Derivatization with agents like 2-aminobenzoic acid (2-AA) or 2-aminopyridine (2-AP) followed by LC-MS or CE analysis enhances sensitivity. Fluorescent detection (e.g., Ex/Em 360/425 nm for 2-AA) is effective for low-concentration impurities .

Advanced Research Questions

Q. How can computational methods enhance the design of 2-Pyrazol-1-ylmethyl-benzoic acid derivatives for targeted applications?

- Methodology : Density Functional Theory (DFT) simulations predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity. For instance, studies on pyrazole-4-carboxylic acid derivatives used DFT to correlate spectral data (IR, UV-Vis) with charge transfer interactions, guiding functional group modifications .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

- Methodology : Comparative analysis of NMR chemical shifts and coupling constants across analogs identifies positional isomerism. For example, ¹H NMR splitting patterns in pyrazole-linked benzoic acids distinguish between N1- and N2-substituted isomers . Conflicting IR carbonyl stretches (e.g., 1680 vs. 1700 cm⁻¹) may indicate protonation states or hydrogen bonding, resolved via pH-dependent studies .

Q. How can researchers optimize reaction yields in pyrazole-benzoic acid conjugates?

- Methodology : Reaction kinetics studies using in-situ FT-IR or Raman spectroscopy monitor intermediate formation. For cyclocondensation, optimizing solvent polarity (e.g., DMF vs. THF) and temperature gradients improves yields. Evidence shows that DMF-DMA as a catalyst increases cyclization efficiency in pyrazole synthesis .

Q. What advanced techniques elucidate the role of substituents in modulating biological activity?

- Methodology : Fluorescence quenching assays, as used in pyrazoline-based probes, quantify interactions with biomolecules. For example, a benzothiazole-pyrazoline derivative showed 82% quenching efficiency with picric acid, highlighting substituent effects on electron transfer . SAR studies coupled with molecular docking further map active pharmacophores.

Data Interpretation and Challenges

Q. How should researchers address discrepancies in melting points or solubility across studies?

- Methodology : Variations may arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and PXRD identify polymorphs, while Karl Fischer titration quantifies moisture content. For example, mp differences in thiazole-benzoic acid analogs (139.5–140°C vs. literature reports) were attributed to solvent-free recrystallization protocols .

Q. What are the limitations of current derivatization methods for these compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.